molecular formula C20H25N5O4 B2943042 3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 845807-90-1

3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2943042
CAS No.: 845807-90-1
M. Wt: 399.451
InChI Key: MSWOXHMLUMOFAH-UHFFFAOYSA-N
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Description

3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of purine derivatives. This compound is characterized by its unique structure, which includes a hydroxypropyl group, a methoxyphenyl group, and a tetrahydropyrimido[2,1-f]purine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde, 1,3-dimethyluric acid, and 3-chloropropanol.

    Formation of Intermediate: The initial step involves the condensation of 4-methoxybenzaldehyde with 1,3-dimethyluric acid under acidic conditions to form an intermediate.

    Alkylation: The intermediate is then subjected to alkylation with 3-chloropropanol in the presence of a base such as potassium carbonate.

    Cyclization: The final step involves cyclization of the alkylated intermediate under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxypropyl group can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced at various positions, particularly the methoxyphenyl group, to yield different derivatives.

    Substitution: The aromatic methoxy group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield 3-(3-oxopropyl)-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor. It can interact with various enzymes, potentially leading to the development of new pharmaceuticals.

Medicine

In medicine, research is ongoing to explore its potential as an anti-inflammatory or anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-hydroxypropyl)-9-phenyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: Similar structure but lacks the methoxy group.

    3-(3-hydroxypropyl)-9-(4-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: Similar structure with a methyl group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione imparts unique electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4/c1-13-11-24(14-5-7-15(29-3)8-6-14)19-21-17-16(25(19)12-13)18(27)23(9-4-10-26)20(28)22(17)2/h5-8,13,26H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWOXHMLUMOFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCCO)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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